molecular formula C31H31FN2O6 B12285960 1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione

1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B12285960
M. Wt: 546.6 g/mol
InChI Key: DYWGIYQONVUVCS-UHFFFAOYSA-N
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Description

1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound with a unique structure that includes multiple aromatic rings, a fluorinated oxolane ring, and a pyrimidine-dione core

Preparation Methods

The synthesis of 1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione involves multiple steps, including the formation of the oxolane ring, the introduction of the fluorine atom, and the coupling of the aromatic rings with the pyrimidine-dione core. Common synthetic routes include:

    Formation of the Oxolane Ring: This step typically involves the cyclization of a suitable diol precursor under acidic or basic conditions.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Coupling of Aromatic Rings: The aromatic rings can be introduced through Friedel-Crafts alkylation or acylation reactions, using catalysts like aluminum chloride (AlCl3).

    Formation of Pyrimidine-Dione Core: This step involves the condensation of appropriate amines and carbonyl compounds under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated oxolane ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

    Coupling Reactions: The aromatic rings can participate in Suzuki or Heck coupling reactions, using palladium catalysts and appropriate boronic acids or alkenes.

Major products formed from these reactions include various substituted derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe for studying biological processes, such as enzyme activity and receptor binding.

    Medicine: The compound has potential therapeutic applications, including as an anti-cancer agent or an anti-inflammatory drug.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity and function.

    Pathways Involved: It may influence signaling pathways, such as the MAPK/ERK pathway or the PI3K/Akt pathway, leading to changes in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of fluorinated oxolane and pyrimidine-dione structures, which confer specific chemical and biological properties.

Properties

Molecular Formula

C31H31FN2O6

Molecular Weight

546.6 g/mol

IUPAC Name

1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C31H31FN2O6/c1-20-18-34(30(36)33-29(20)35)28-17-26(32)27(40-28)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,18,26-28H,17,19H2,1-3H3,(H,33,35,36)

InChI Key

DYWGIYQONVUVCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)F

Origin of Product

United States

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